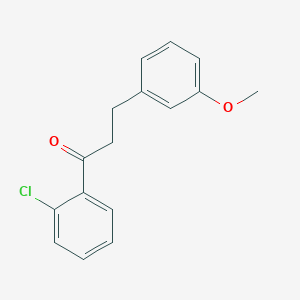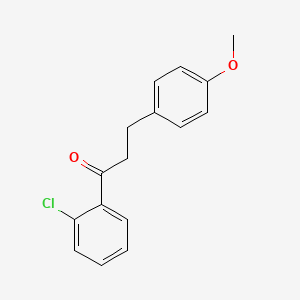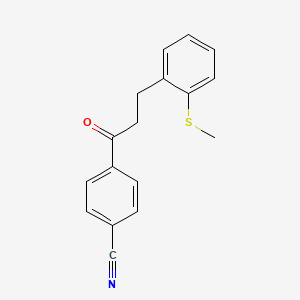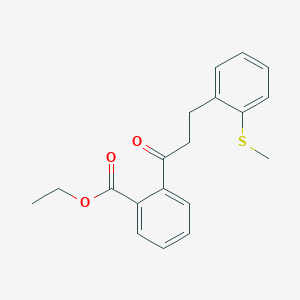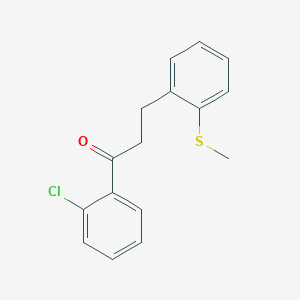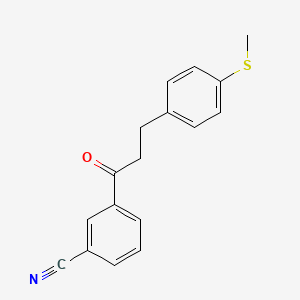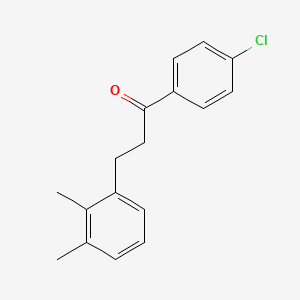
4'-Chloro-3-(2,3-dimethylphenyl)propiophenone
Descripción general
Descripción
The compound "4'-Chloro-3-(2,3-dimethylphenyl)propiophenone" is a chlorinated aromatic ketone with potential applications in various fields such as organic synthesis, material science, and possibly pharmacology. While the specific compound is not directly studied in the provided papers, related chlorinated compounds and their properties have been investigated, which can offer insights into the behavior and characteristics of similar molecules.
Synthesis Analysis
The synthesis of chlorinated aromatic compounds is a topic of interest in the field of organic chemistry. Although the provided papers do not directly address the synthesis of "4'-Chloro-3-(2,3-dimethylphenyl)propiophenone," they do discuss the chlorination reactions of various substituted phenols. For instance, the chlorination of 2,4-dimethylphenols has been explored, yielding chlorocyclohexa-2,5-dienones and other chlorinated products depending on the reaction conditions . Similarly, the chlorination of tert-butyl-substituted phenols leads to chloromethylene compounds and trichloro ketones . These studies suggest that chlorination is a versatile reaction that can be tailored to produce a wide range of chlorinated aromatic compounds, potentially including the target molecule.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds can be determined using various spectroscopic and computational methods. For example, DFT calculations have been used to determine the structural parameters of chlorinated dyes and other related molecules . X-ray crystallography has also been employed to characterize the crystal structure of a synthesized chlorinated compound, revealing the conformation of the cyclohexenone rings and the presence of intramolecular hydrogen bonds . These techniques could be applied to "4'-Chloro-3-(2,3-dimethylphenyl)propiophenone" to gain a detailed understanding of its molecular structure.
Chemical Reactions Analysis
The reactivity of chlorinated aromatic compounds is influenced by the presence of the chlorine atom and its position on the aromatic ring. The papers discuss various chemical reactions involving chlorinated compounds, such as the accurate determination of phenolic moieties in lignins using a phosphitylation reagent . Additionally, the magnetic properties of chlorinated verdazyl radicals suggest intermolecular interactions that could influence the reactivity of these compounds . Understanding these interactions and reactivities is crucial for predicting the behavior of "4'-Chloro-3-(2,3-dimethylphenyl)propiophenone" in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds can be quite diverse. High-performance liquid chromatography (HPLC) has been used to analyze chlorinated dibenzophenones, providing information on their purity and stability . The magnetic susceptibility measurements of chlorinated verdazyl radicals indicate ferromagnetic exchange interactions, which could be relevant for the magnetic properties of related compounds . These analyses are essential for understanding the behavior of "4'-Chloro-3-(2,3-dimethylphenyl)propiophenone" in different environments and for potential applications.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDSAXPKIAGMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644628 | |
| Record name | 1-(4-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(2,3-dimethylphenyl)propiophenone | |
CAS RN |
898769-44-3 | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



